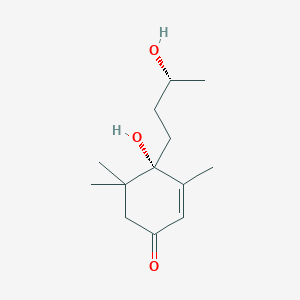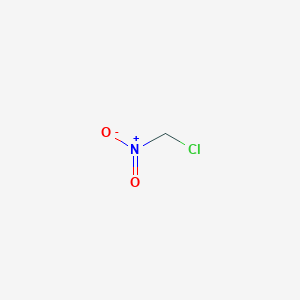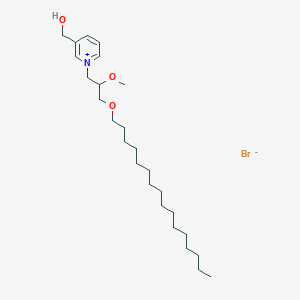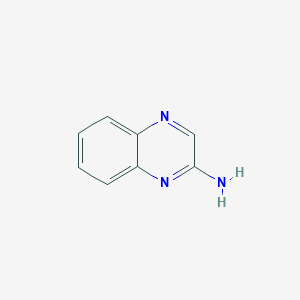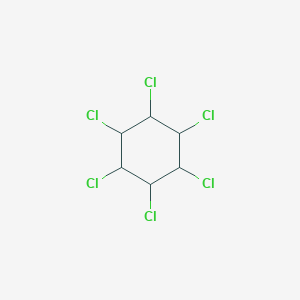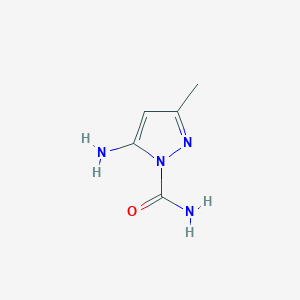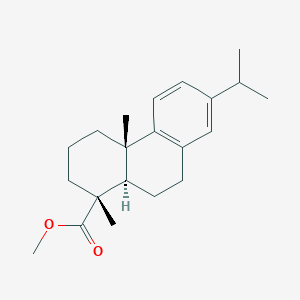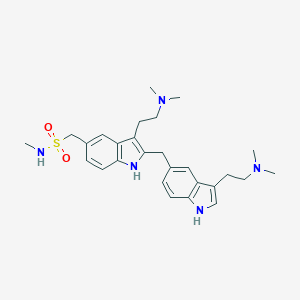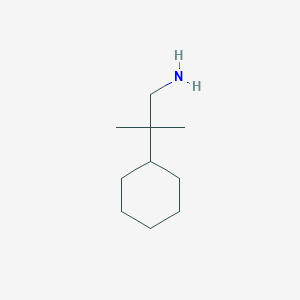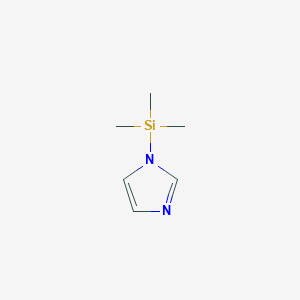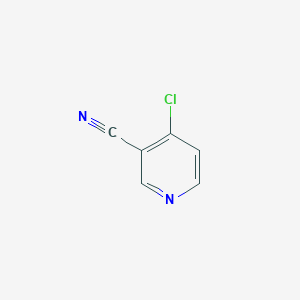
4-Chloro-3-cyanopyridine
概要
説明
4-Chloro-3-cyanopyridine is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a chlorine atom and a cyano group attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-Chloro-3-cyanopyridine and its derivatives has been explored in several studies. An unexpected synthesis route was discovered when 4-cyanopyridine N-oxide reacted with phosphorus oxychloride/phosphorus pentachloride, leading to 3-chloro-4-cyanopyridine instead of the anticipated chlorination at the 2-position . Additionally, tetrachloro-3-cyanopyridine has been used as a starting material to create highly substituted pyridines by reacting with various nucleophiles, demonstrating the versatility of chloro-cyanopyridines in synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-cyanopyridine-related compounds has been extensively studied using X-ray diffraction techniques. For instance, the crystal structure of 4-cyanopyridinium hydrogen chloranilate was determined, revealing centrosymmetric dimers formed via hydrogen bonds and a two-dimensional square grid molecular network . Moreover, the coordination of 4-cyanopyridine as a ligand in metal complexes has been shown to influence the structural properties of these complexes .
Chemical Reactions Analysis
4-Chloro-3-cyanopyridine participates in various chemical reactions due to its reactive sites. It has been used in the synthesis of coordination compounds, where it acts as a π-acceptor ligand, affecting the electronic and structural properties of the resulting metalloporphyrins . The reactivity of 4-cyanopyridine derivatives with nucleophilic reagents has also been studied, leading to the formation of stable adducts and enabling further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-cyanopyridine derivatives have been characterized using a range of spectroscopic and analytical techniques. For example, the magnetic properties of linear chain 4-cyanopyridine compounds have been investigated, revealing antiferromagnetic or ferromagnetic exchange within the chains depending on the metal ion involved . The optical properties of 4-cyanopyridinium hydrogensquarate monohydrate were also studied, with its color in the solid state being a point of interest .
科学的研究の応用
Synthesis and Reactivity
4-Chloro-3-cyanopyridine has been a subject of interest in the field of synthetic chemistry. It is often used as a precursor or intermediate in various chemical reactions. For instance, the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride yields 3-chloro-4-cyanopyridine, showcasing its utility in chlorination reactions (Rokach & Girard, 1978). Additionally, 2-chloro-3-cyanopyridines are known for their reactivity with amines and azides, leading to various pyridine derivatives (Bomika et al., 1976).
Coordination Chemistry and Metal Complexes
4-Chloro-3-cyanopyridine plays a significant role in coordination chemistry. Its derivatives, like borane adducts of cyanopyridines, have been studied for their unique structural and thermal properties (Ferrence et al., 1982). The ligand’s ability to coordinate with metals like cobalt in meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(II) coordination compounds has been explored for applications like catalytic degradation of dyes (Guergueb et al., 2020).
Ligand Behavior in Coordination Polymers
As a ligand, 4-Chloro-3-cyanopyridine exhibits versatile binding modes in coordination polymers. Its ability to act as a bridging or terminal ligand in transition metal coordination polymers has been a topic of research, influencing the design of new materials with unique properties (Heine et al., 2018).
Surface Chemistry
The adsorption behavior of 4-cyanopyridine on metal surfaces, such as Au(111), has been studied extensively. These studies provide insights into the molecular orientation and binding mechanisms of cyanopyridines on electrode surfaces, which are valuable in the development of electrochemical sensors and devices (Pluchery & Tadjeddine, 2001).
Catalytic Applications
Research has been conducted on the use of 4-cyanopyridine derivatives in catalysis. For example, dialkylaminopyridines derived from 4-cyanopyridine have been used as solid-phase catalysts in acylation reactions, illustrating their potential in organic synthesis (Deratani et al., 1987).
Hydrogen Bonding Studies
The hydrogen bond dynamics of cyanopyridine complexes, like the cyanopyridine-trichloroacetic acid complex, have been explored using techniques like NMR, shedding light on proton transfer mechanisms and molecular interactions (Balevičius & Fuess, 2005).
Ortho-substitution Chemistry
4-cyanopyridine has been utilized in the synthesis of ortho-substituted cyanopyridines, demonstrating its role as an ortho-directing group in facilitating specific substitution patterns in pyridine chemistry (Cailly et al., 2005).
Safety And Hazards
4-Chloro-3-cyanopyridine is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Relevant Papers
Several papers have been published on 4-Chloro-3-cyanopyridine. For instance, one paper discusses the photocatalytic reaction of 4-Chloro-3-cyanopyridine with tertiary aliphatic amines . Another paper presents a study on the catalytic protodeboronation of pinacol boronic esters .
特性
IUPAC Name |
4-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKPXDUZFDINDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539930 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyanopyridine | |
CAS RN |
89284-61-7 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



